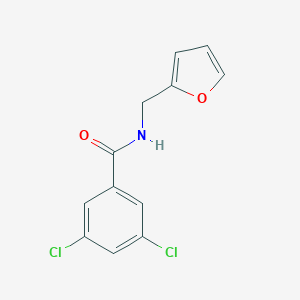![molecular formula C13H10Cl2FN B354447 3,5-dichloro-N-[(4-fluorophenyl)methyl]aniline CAS No. 356531-57-2](/img/structure/B354447.png)
3,5-dichloro-N-[(4-fluorophenyl)methyl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-dichloro-N-[(4-fluorophenyl)methyl]aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of two chlorine atoms at the 3 and 5 positions of the benzene ring, and a fluorophenylmethyl group attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-N-[(4-fluorophenyl)methyl]aniline typically involves the reaction of 3,5-dichloroaniline with 4-fluorobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. One such method includes the use of continuous flow reactors, which allow for better control of reaction parameters and higher yields. Additionally, the use of phase transfer catalysts can enhance the reaction rate and selectivity.
化学反応の分析
Types of Reactions
3,5-dichloro-N-[(4-fluorophenyl)methyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aniline derivatives with various functional groups.
科学的研究の応用
3,5-dichloro-N-[(4-fluorophenyl)methyl]aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3,5-dichloro-N-[(4-fluorophenyl)methyl]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation.
類似化合物との比較
Similar Compounds
3,5-dichloroaniline: Lacks the fluorophenylmethyl group, making it less versatile in terms of chemical reactivity and biological activity.
4-fluoro-N-methylaniline:
Uniqueness
3,5-dichloro-N-[(4-fluorophenyl)methyl]aniline is unique due to the presence of both dichloro and fluorophenylmethyl groups, which confer distinct chemical and biological properties
特性
IUPAC Name |
3,5-dichloro-N-[(4-fluorophenyl)methyl]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2FN/c14-10-5-11(15)7-13(6-10)17-8-9-1-3-12(16)4-2-9/h1-7,17H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJTCJDQHWWARPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC2=CC(=CC(=C2)Cl)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2FN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-4-(4-morpholinylsulfonyl)benzamide](/img/structure/B354388.png)





![4-Oxo-4-[2-(tetrahydro-2-furanylmethoxy)anilino]-butanoic acid](/img/structure/B354516.png)
![2-{[3-(Tetrahydro-2-furanylmethoxy)anilino]-carbonyl}benzoic acid](/img/structure/B354517.png)
![N-[3-(propionylamino)phenyl]cyclohexanecarboxamide](/img/structure/B354522.png)
![2-({4-[(Ethylanilino)carbonyl]anilino}carbonyl)-benzoic acid](/img/structure/B354553.png)
![2-({4-Chloro-3-[(cyclohexylamino)carbonyl]-anilino}carbonyl)benzoic acid](/img/structure/B354560.png)
![2-[(4-{[(Tetrahydro-2-furanylmethyl)amino]-carbonyl}anilino)carbonyl]benzoic acid](/img/structure/B354564.png)
![2-{[3-(Isobutyrylamino)anilino]-carbonyl}benzoic acid](/img/structure/B354565.png)
